molecular formula C24H34O4 B14122840 6alpha-Methyl-17alpha-acetoxyprogesterone

6alpha-Methyl-17alpha-acetoxyprogesterone

Cat. No.: B14122840
M. Wt: 386.5 g/mol
InChI Key: DHLPPJXZMGAVDG-XGNCTREUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl-17alpha-acetoxyprogesterone involves multiple steps. One common method includes the acetylation of 17alpha-hydroxyprogesterone with acetic anhydride in the presence of a base . Another method involves the use of 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Methyl-17alpha-acetoxyprogesterone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Commonly involves the replacement of functional groups to create new derivatives.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

6alpha-Methyl-17alpha-acetoxyprogesterone has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Progesterone: The natural hormone with lower potency compared to 6alpha-Methyl-17alpha-acetoxyprogesterone.

    Norethindrone: Another synthetic progestin used in contraceptives.

    Levonorgestrel: A synthetic progestin with applications in emergency contraception.

Uniqueness: this compound stands out due to its high progestational activity and versatility in medical applications. Its ability to be administered both orally and subcutaneously adds to its uniqueness .

Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

[(8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-yl]methyl acetate

InChI

InChI=1S/C24H34O4/c1-14(25)20-7-8-21-19-6-5-16-11-18(27)12-17(13-28-15(2)26)24(16,4)22(19)9-10-23(20,21)3/h11,17,19-22H,5-10,12-13H2,1-4H3/t17?,19-,20+,21-,22-,23+,24+/m0/s1

InChI Key

DHLPPJXZMGAVDG-XGNCTREUSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC([C@]34C)COC(=O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)COC(=O)C)C

Origin of Product

United States

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